3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine

Medicinal Chemistry Structure-Activity Relationship Regioisomer Comparison

This specific regioisomer (thiophen-2-yl) is critical for MMP-2 S1′ pocket engagement; the ortho-trifluoromethoxybenzenesulfonyl group provides a quantitative lipophilicity advantage (ΔlogD ≈ +0.7–1.4) over methoxy analogs, enhancing passive brain penetration and metabolic stability. Pair with CAS 2176271-07-9 (thiophen-3-yl) for comprehensive SAR. Confirm orthogonal purity before use.

Molecular Formula C15H14F3NO3S2
Molecular Weight 377.4
CAS No. 2194906-90-4
Cat. No. B2529032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine
CAS2194906-90-4
Molecular FormulaC15H14F3NO3S2
Molecular Weight377.4
Structural Identifiers
SMILESC1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C15H14F3NO3S2/c16-15(17,18)22-12-4-1-2-6-14(12)24(20,21)19-8-7-11(10-19)13-5-3-9-23-13/h1-6,9,11H,7-8,10H2
InChIKeyIMWBVGHCCYVZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine (CAS 2194906-90-4): Procurement-Relevant Identity, Physicochemical Profile, and Target-Class Context


3-(Thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine (CAS 2194906-90-4, molecular formula C15H14F3NO3S2, molecular weight 377.4 g/mol) is a 3,4-disubstituted pyrrolidine sulfonamide featuring a thiophen-2-yl substituent at the pyrrolidine 3-position and an ortho-trifluoromethoxybenzenesulfonyl group on the pyrrolidine nitrogen . The compound belongs to the broader class of sulfonyl pyrrolidines, a scaffold extensively explored for matrix metalloproteinase-2 (MMP-2) inhibition and glycine transporter-1 (GlyT1) modulation [1][2]. Its closest commercially available regioisomeric analog is the 3-(thiophen-3-yl) variant (CAS 2176271-07-9), which differs solely in the thiophene attachment point and carries distinct steric and electronic characteristics .

Why Generic Substitution of 3-(Thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine with In-Class Analogs Is Scientifically Inadvisable


Sulfonyl pyrrolidines bearing different thiophene regioisomers or alternative aryl substituents at the pyrrolidine 3-position are not functionally interchangeable. The thiophene attachment point (2-yl vs. 3-yl) alters the dihedral angle between the thiophene ring and the pyrrolidine scaffold, which in turn modulates the spatial presentation of the sulfur lone pair and π-electron density available for target engagement . In the MMP-2 inhibitor series, subtle changes in the hydrophobic substituent at the pyrrolidine 3-position shifted IC50 values by orders of magnitude due to differential occupancy of the narrow S1′ pocket [1]. Furthermore, the ortho-trifluoromethoxybenzenesulfonyl group contributes a substantial increase in lipophilicity (estimated ΔlogP ≈ +0.7–1.4 units relative to methoxy analogs) and altered metabolic stability compared to para-substituted or non-fluorinated congeners [2]. These structural features collectively mean that procurement of a close analog without explicit comparative data risks non-overlapping biological activity, confounding SAR interpretation, and wasted screening resources.

Quantitative Differentiation Evidence for 3-(Thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine (CAS 2194906-90-4) Relative to Closest Analogs


Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Substitution Pattern on the Pyrrolidine Scaffold

The target compound bears the thiophene substituent at the 2-position, whereas its closest commercially available analog (CAS 2176271-07-9) carries the thiophene at the 3-position . In sulfonyl pyrrolidine MMP-2 inhibitors, the regiochemistry of the heteroaryl substituent directly determines the depth of S1′ pocket penetration and the geometry of π-stacking interactions with Tyr and His residues lining the pocket, producing IC50 differences of 10- to 100-fold between regioisomers in otherwise identical scaffolds [1]. No head-to-head comparative biological data have been published for these two specific regioisomers; however, the thiophen-2-yl orientation presents the sulfur atom in a distinct trajectory relative to the pyrrolidine ring plane compared to the thiophen-3-yl variant, as inferred from conformational analysis of analogous 3-aryl pyrrolidine sulfonamides [2].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Comparison

Ortho-Trifluoromethoxybenzenesulfonyl Group: Lipophilicity and Metabolic Stability Differentiation vs. Non-Fluorinated or Para-Substituted Analogs

The ortho-trifluoromethoxybenzenesulfonyl (2-OCF3-Ph-SO2) group in the target compound confers a quantitatively distinct lipophilicity profile compared to both non-fluorinated benzenesulfonyl analogs and para-trifluoromethoxy regioisomers. Literature data show that replacement of an aryl methoxy group (OCH3) with trifluoromethoxy (OCF3) increases logD by 0.7–1.4 units [1]. In the broader sulfonyl pyrrolidine class, the trifluoromethoxybenzenesulfonyl moiety has been associated with enhanced metabolic stability in microsomal assays, with one triazolothienopyrimidine bearing a 4-trifluoromethoxybenzenesulfonyl group exhibiting approximately 40-fold improved in vitro metabolic stability compared to its non-fluorinated counterpart . The ortho-substitution pattern in the target compound introduces additional steric constraints at the sulfonamide linkage that are absent in para-substituted analogs, potentially affecting both the barrier to N–S bond rotation and the compound's susceptibility to sulfonamide hydrolysis [2].

Physicochemical Properties Metabolic Stability Fluorine Chemistry Drug Design

Class-Level Evidence for MMP-2 Inhibitory Activity of Sulfonyl Pyrrolidine Scaffolds: Benchmarking Against Positive Control LY52

The sulfonyl pyrrolidine scaffold of the target compound is directly analogous to a well-characterized series of MMP-2 inhibitors. In a head-to-head study, sulfonyl pyrrolidine derivatives 4c, 4j, 5a, and 5b were equally or more potent MMP-2 inhibitors than the positive control LY52, a known nanomolar MMP-2 inhibitor [1]. Compounds 6a–d from the same structural class exhibited superior MMP-2 inhibition compared with LY52 as well [2]. The sulfonyl group was shown to be critical for potency: it forms hydrogen bonds to the enzyme backbone and properly orients the hydrophobic substituent into the S1′ pocket of MMP-2, enabling deep pocket penetration [1][2]. While the target compound (CAS 2194906-90-4) itself has not been tested in published MMP-2 assays, its scaffold directly maps onto the general pharmacophore of these potent inhibitors, with the thiophen-2-yl group serving as the hydrophobic S1′ pocket engagement motif.

Matrix Metalloproteinase-2 Cancer Invasion Sulfonyl Pyrrolidine Enzyme Inhibition

GlyT1 Inhibitor Pharmacophore Alignment: In Silico and Experimental Evidence for 3,4-Disubstituted Pyrrolidine Sulfonamides

The target compound is a 3,4-disubstituted pyrrolidine sulfonamide, a scaffold that has been systematically validated as a GlyT1 inhibitor chemotype through both de novo design–synthesis studies and in silico screening campaigns. Pabel et al. (2018) reported the synthesis and biological evaluation of a series of 3,4-disubstituted pyrrolidine sulfonamides as potent and selective competitive GlyT1 inhibitors, with multiple compounds achieving nanomolar GlyT1 IC50 values [1]. Subsequently, an in silico screening study of thirty 3,4-disubstituted pyrrolidine sulfonamide derivatives confirmed the scaffold's suitability for selective GlyT1 inhibition using molecular docking and molecular dynamics simulations [2]. The patent literature further supports the GlyT1 inhibitory activity of 1-sulfonyl pyrrolidine derivatives, including those with thienylsulfonyl substituents (US 9,656,955, Example 511) [3]. Although CAS 2194906-90-4 itself lacks published GlyT1 data, its substitution pattern (3-thiophen-2-yl, 1-(2-trifluoromethoxybenzenesulfonyl)) aligns with the key structural determinants identified in these studies: a hydrophobic aromatic group at the 3-position and a sulfonamide moiety at the pyrrolidine nitrogen.

Glycine Transporter 1 Schizophrenia NMDA Receptor In Silico Screening

Comparative Physicochemical Property Landscape: Molecular Weight, Formula, and Predicted Drug-Likeness vs. In-Class Analogs

The target compound (MW 377.4, C15H14F3NO3S2) shares an identical molecular formula and mass with its thiophen-3-yl regioisomer (CAS 2176271-07-9), making differentiation entirely dependent on structural analysis (NMR, HPLC retention time) rather than bulk property measurements . However, relative to simpler sulfonyl pyrrolidine analogs lacking the trifluoromethoxy group—such as 1-(benzenesulfonyl)-2-thiophen-2-ylpyrrolidine (MW ~293.4, C14H15NO2S2)—the target compound carries a significantly higher molecular weight (+84 Da) and increased fluorine content (3 fluorine atoms, 15.1% F by mass), which predicts enhanced membrane permeability and metabolic stability based on the established physicochemical benefits of fluorination [1]. The compound's heteroatom count (1 N, 3 O, 2 S, 3 F) provides multiple hydrogen-bond acceptor sites (estimated HBA ≈ 6) that can contribute to target binding while also affecting aqueous solubility.

Drug-Likeness Physicochemical Properties Lead Optimization Procurement Specifications

Evidence Gap Declaration: Absence of Published Direct Comparative Biological Activity Data for CAS 2194906-90-4

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (completed 29 April 2026) identified no peer-reviewed primary research articles or patents reporting quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for 3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine (CAS 2194906-90-4) [1][2]. The compound is listed in the Chemsrc chemical database with basic identity information (formula, MW, SMILES) but without biological annotation . Its thiophen-3-yl regioisomer (CAS 2176271-07-9) has been described in vendor listings with claims of HDAC inhibitory activity, but these claims lack supporting quantitative data traceable to primary literature . Consequently, all differentiation claims in this guide above the level of regioisomeric identity and class-level pharmacophore inference must be considered provisional and subject to experimental verification.

Data Transparency Evidence Gap Procurement Risk

Evidence-Backed Research and Industrial Application Scenarios for 3-(Thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine (CAS 2194906-90-4)


Sulfonyl Pyrrolidine SAR Library Expansion: Regioisomeric Probe for MMP-2 S1′ Pocket Occupancy Studies

Procure as part of a regioisomeric pair (with CAS 2176271-07-9) to systematically probe the impact of thiophene attachment point on MMP-2 S1′ pocket engagement. The thiophen-2-yl orientation is predicted to present the sulfur atom in a distinct trajectory that may complement or clash with the narrow, hydrophobic S1′ channel characterized in [1]. Pair with the published MMP-2 assay protocol using LY52 as positive control to establish comparative IC50 values.

GlyT1 Inhibitor Hit Expansion: Ortho-Trifluoromethoxy Fragment for CNS Penetration Optimization

Deploy as a fragment-elaborated hit in a GlyT1 inhibitor program. The ortho-trifluoromethoxybenzenesulfonyl group provides a quantitative lipophilicity advantage (ΔlogD ≈ +0.7–1.4 vs. OCH3 analogs [2]) that may improve passive brain penetration. Use the competitive [3H]glycine uptake assay described in [3] to benchmark against published 3,4-disubstituted pyrrolidine sulfonamide GlyT1 inhibitors and determine whether the ortho-OCF3 substitution confers selectivity advantages over para-substituted or non-fluorinated comparators.

Metabolic Stability Screening: Fluorinated vs. Non-Fluorinated Sulfonyl Pyrrolidine Head-to-Head

Include as the fluorinated representative in a liver microsome stability panel comparing sulfonyl pyrrolidines with varying degrees of fluorination. Based on the ~40-fold metabolic stability gain documented for a related trifluoromethoxybenzenesulfonyl-containing analog , this compound is expected to exhibit prolonged half-life relative to its non-fluorinated benzenesulfonyl counterpart. Quantify intrinsic clearance (CLint) in both human and rodent microsomes to inform species selection for downstream in vivo pharmacokinetic studies.

Chemical Probe Toolbox: Ortho-Substituted Sulfonamide Conformational Analysis

Utilize as a conformational probe to study the effect of ortho-substitution on the sulfonamide N–S rotational barrier. The ortho-trifluoromethoxy group introduces steric hindrance that may restrict rotation around the N–S bond compared to para-substituted or unsubstituted benzenesulfonyl analogs. This property is relevant for understanding the bioactive conformation of sulfonamide-based inhibitors and can be characterized by variable-temperature NMR or DFT calculations, as applied to analogous sulfonyl pyrrolidine systems in the Sanofi-Aventis patent family [4].

Quote Request

Request a Quote for 3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.